(1R)-2-amino-1-(2-bromophenyl)ethan-1-ol
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Overview
Description
(1R)-2-amino-1-(2-bromophenyl)ethan-1-ol: is a chiral compound with a bromine atom attached to a phenyl ring and an amino group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(2-bromophenyl)ethan-1-ol typically involves the following steps:
Amination: The amino group can be introduced via reductive amination, where the corresponding ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, followed by chiral resolution using techniques such as chiral chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The amino group can be reduced to an amine using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 (Sodium borohydride), or catalytic hydrogenation.
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), or ROH (Alcohols) under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Evaluated for its therapeutic effects in treating certain diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(2-bromophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-amino-1-(2-chlorophenyl)ethan-1-ol
- (1R)-2-amino-1-(2-fluorophenyl)ethan-1-ol
- (1R)-2-amino-1-(2-iodophenyl)ethan-1-ol
Uniqueness
- Bromine Atom : The presence of a bromine atom imparts unique reactivity and properties compared to other halogenated analogs.
- Chiral Center : The chiral center provides opportunities for enantioselective synthesis and applications in asymmetric catalysis.
Properties
Molecular Formula |
C8H10BrNO |
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Molecular Weight |
216.07 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2-bromophenyl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 |
InChI Key |
LNRDJBNFUFLKON-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CN)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)Br |
Origin of Product |
United States |
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